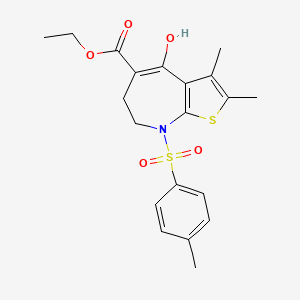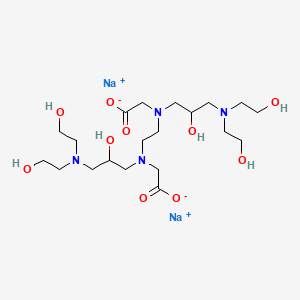
Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a potassium ion bonded to a carboxylate group, which is further connected to a 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety. The presence of the dichlorophenyl group and the isoxazole ring contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2,6-dichlorophenylacetic acid with appropriate reagents to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, fluorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of the target compound.
Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl moiety.
N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate: A compound with structural similarities and potential biological activity.
Uniqueness
Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of the dichlorophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
83817-48-5 |
|---|---|
Fórmula molecular |
C11H6Cl2KNO3 |
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
potassium;3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
GGEWUHWWTYFCLC-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)


